4-Methylpentanal-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O |

|---|---|

Molecular Weight |

107.20 g/mol |

IUPAC Name |

4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanal |

InChI |

InChI=1S/C6H12O/c1-6(2)4-3-5-7/h5-6H,3-4H2,1-2H3/i1D3,2D3,6D |

InChI Key |

JGEGJYXHCFUMJF-NWOXSKRJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC=O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CCC=O |

Origin of Product |

United States |

Foundational & Exploratory

4-Methylpentanal-d7 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Methylpentanal-d7. The information is curated for professionals in research and development, with a focus on data presentation and logical workflow.

Core Chemical Properties

This compound is a deuterated analogue of 4-methylpentanal, also known as isocaproaldehyde. The incorporation of seven deuterium atoms significantly increases its molecular weight compared to the non-labeled compound, making it a valuable tool in tracer studies and as a labeled internal standard in mass spectrometry-based analyses. Its primary documented application is as a key intermediate in the synthesis of deuterated Pregabalin and related compounds[1].

A summary of its key chemical identifiers and properties is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 1794978-55-4 | [1][2] |

| Molecular Formula | C₆H₅D₇O | [1][2] |

| Molecular Weight | 107.20 g/mol | [2] |

| Synonyms | 4-Methylvaleraldehyde-d7, Isocaproaldehyde-d7, Isohexanal-d7, γ-Methylvaleraldehyde-d7 | [1] |

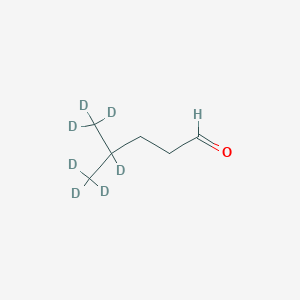

Chemical Structure

The chemical structure of this compound is characterized by a pentanal backbone with a methyl group at the fourth carbon position. The seven deuterium atoms are located on the isopropyl group and the adjacent methylene group.

Structural Representations (for non-deuterated analogue):

The deuterated positions in this compound would be at the two methyl groups of the isopropyl moiety and the adjacent methylene group.

Physicochemical Properties (Predicted for non-deuterated analogue)

| Property | Predicted Value | Source(s) |

| Water Solubility | 3.8 g/L | [5] |

| logP | 1.92 | [5] |

| Polar Surface Area | 17.07 Ų | [5] |

| Hydrogen Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 3 | [5] |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for the synthesis of the non-deuterated analogue[6].

Hypothetical Synthetic Protocol: Oxidation of Deuterated 4-Methylpentan-1-ol

A common method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol.

-

Step 1: Synthesis of 4-Methylpentan-1-ol-d7: This deuterated alcohol precursor would first need to be synthesized. This could potentially be achieved through the reduction of a corresponding deuterated carboxylic acid or ester using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

-

Step 2: Oxidation: The resulting 4-Methylpentan-1-ol-d7 would then be oxidized to this compound. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation using oxalyl chloride and dimethyl sulfoxide would be suitable to prevent over-oxidation to the carboxylic acid[6].

Reaction: (CD₃)₂CDCD₂CH₂OH + [Oxidizing Agent] → (CD₃)₂CDCD₂CHO

Purification: The product would likely be purified using standard techniques such as distillation or column chromatography.

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the absence of protons at the deuterated positions, and ²H NMR would confirm the presence and location of deuterium atoms. ¹³C NMR would also show characteristic shifts for the carbonyl carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight of 107.20 and the isotopic enrichment.

Logical Workflow: Synthesis and Application

The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent use as an intermediate in the synthesis of deuterated Pregabalin.

Caption: Synthetic workflow for this compound and its use.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a labeled building block for the synthesis of more complex deuterated molecules[1].

-

Isotope Dilution Mass Spectrometry (IDMS): It can be used to synthesize deuterated internal standards for quantitative analysis of Pregabalin or its metabolites.

-

Metabolic Studies: Deuterated drugs, synthesized using intermediates like this compound, are used in pharmacokinetic studies to investigate drug metabolism without the use of radioactive labels. The deuterium label can alter the rate of metabolic processes (a phenomenon known as the kinetic isotope effect), which can be a strategy to improve a drug's metabolic profile.

Safety and Handling

While specific safety data for this compound is not available, the non-deuterated analogue is known to be a flammable liquid and an irritant. Standard laboratory safety precautions should be taken, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. Human Metabolome Database: Showing metabocard for 4-Methylpentanal (HMDB0001318) [hmdb.ca]

- 4. NP-MRD: Showing NP-Card for 4-Methylpentanal (NP0086753) [np-mrd.org]

- 5. Showing Compound 4-Methylpentanal (FDB022551) - FooDB [foodb.ca]

- 6. WO2016104333A1 - Method for producing 4-methylpentanal - Google Patents [patents.google.com]

Synthesis Route for 4-Methylpentanal-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible multi-step synthesis route for 4-Methylpentanal-d7, a deuterated analog of 4-methylpentanal, which serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals like Pregabalin.[1] This document provides detailed, adaptable experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The proposed synthesis of this compound involves a three-step process commencing with the deuteration of a commercially available starting material, followed by reduction and subsequent oxidation. The key steps are:

-

Catalytic Deuteration: Saturation of the carbon-carbon double bond and deuteration of the α- and γ-positions of 4-methyl-2-pentenoic acid using deuterium gas in the presence of a palladium catalyst to yield 4-methylpentanoic acid-d7.

-

Reduction to Alcohol: Conversion of the deuterated carboxylic acid to the corresponding primary alcohol, 4-methylpentan-1-ol-d7, using a suitable reducing agent.

-

Oxidation to Aldehyde: Oxidation of the deuterated primary alcohol to the final product, this compound, utilizing a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

This strategy is designed to achieve high isotopic enrichment in the final product.

Experimental Protocols

Step 1: Synthesis of 4-Methylpentanoic Acid-d7

This step involves the catalytic deuteration of 4-methyl-2-pentenoic acid.

Reaction:

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methyl-2-pentenoic acid | 114.14 | 10.0 g | 0.0876 |

| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |

| Deuterium gas (D2) | 4.028 | Excess | - |

| Ethyl acetate (anhydrous) | 88.11 | 100 mL | - |

Procedure:

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a condenser is charged with 4-methyl-2-pentenoic acid (10.0 g, 0.0876 mol) and 10% palladium on carbon (1.0 g).

-

Anhydrous ethyl acetate (100 mL) is added to the flask.

-

The flask is evacuated and backfilled with deuterium gas three times to ensure an inert atmosphere.

-

The reaction mixture is stirred vigorously under a positive pressure of deuterium gas (balloon) at room temperature for 24 hours.

-

Upon completion (monitored by ¹H NMR spectroscopy for the disappearance of olefinic protons), the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield 4-methylpentanoic acid-d7 as a colorless oil. The product is used in the next step without further purification.

Expected Yield: Quantitative.

Step 2: Synthesis of 4-Methylpentan-1-ol-d7

This step involves the reduction of the deuterated carboxylic acid to the corresponding primary alcohol.

Reaction:

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylpentanoic acid-d7 | ~121.20 | 10.6 g | 0.0876 |

| Lithium aluminum deuteride (LiAlD4) | 41.98 | 4.0 g | 0.0953 |

| Anhydrous diethyl ether | 74.12 | 150 mL | - |

| Deuterium oxide (D2O) | 20.03 | As needed | - |

| 1.5 M Sodium hydroxide in D2O | - | As needed | - |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with lithium aluminum deuteride (4.0 g, 0.0953 mol) and anhydrous diethyl ether (100 mL).

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of 4-methylpentanoic acid-d7 (10.6 g, 0.0876 mol) in anhydrous diethyl ether (50 mL) is added dropwise via the dropping funnel over 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

-

The reaction is cooled to 0 °C, and the excess LiAlD4 is quenched by the slow, sequential addition of D2O (4 mL), 1.5 M sodium hydroxide in D2O (4 mL), and then D2O (12 mL).

-

The resulting white precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford 4-methylpentan-1-ol-d7 as a colorless oil.

Expected Yield: 85-95%.

Step 3: Synthesis of this compound

This step involves the mild oxidation of the deuterated primary alcohol to the final aldehyde product. A Swern oxidation is proposed to minimize over-oxidation.[2][3][4][5][6]

Reaction:

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Oxalyl chloride | 126.93 | 7.8 mL | 0.088 |

| Dimethyl sulfoxide (DMSO) | 78.13 | 12.5 mL | 0.176 |

| 4-Methylpentan-1-ol-d7 | ~109.23 | 8.0 g | 0.073 |

| Triethylamine | 101.19 | 51.0 mL | 0.366 |

| Dichloromethane (DCM, anhydrous) | 84.93 | 300 mL | - |

Procedure:

-

To a solution of oxalyl chloride (7.8 mL, 0.088 mol) in anhydrous dichloromethane (200 mL) in a 500 mL three-necked round-bottom flask under a nitrogen atmosphere, cooled to -78 °C (dry ice/acetone bath), is added a solution of dimethyl sulfoxide (12.5 mL, 0.176 mol) in anhydrous dichloromethane (40 mL) dropwise over 15 minutes, ensuring the internal temperature does not exceed -60 °C.[2]

-

The mixture is stirred for an additional 15 minutes at -78 °C.

-

A solution of 4-methylpentan-1-ol-d7 (8.0 g, 0.073 mol) in anhydrous dichloromethane (60 mL) is then added dropwise over 20 minutes, maintaining the temperature at -78 °C.[2]

-

After stirring for 30 minutes at -78 °C, triethylamine (51.0 mL, 0.366 mol) is added dropwise over 10 minutes.[3]

-

The reaction mixture is stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature.[2]

-

Water (100 mL) is added, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation to afford this compound.

Expected Yield: 70-85%.

Quantitative Data Summary

| Step | Starting Material | Product | Molecular Weight (Product) | Theoretical Yield (g) | Typical Yield (%) |

| 1 | 4-Methyl-2-pentenoic acid | 4-Methylpentanoic acid-d7 | ~121.20 | 10.6 | Quantitative |

| 2 | 4-Methylpentanoic acid-d7 | 4-Methylpentan-1-ol-d7 | ~109.23 | 9.6 | 85-95 |

| 3 | 4-Methylpentan-1-ol-d7 | This compound | ~107.20 | 7.8 | 70-85 |

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Disclaimer: The experimental protocols provided are based on established chemical transformations and should be adapted and optimized for specific laboratory conditions. All procedures should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. Selective oxidation of alcohol- d 1 to aldehyde- d 1 using MnO 2 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05405H [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Swern Oxidation [organic-chemistry.org]

Technical Guide: 4-Methylpentanal-d7 in Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Methylpentanal-d7, a deuterated analog of 4-methylpentanal. This document details its physicochemical properties, its critical role as an internal standard in analytical methodologies, and its relevance in the synthesis of active pharmaceutical ingredients (APIs), such as Pregabalin.

Core Compound Data

Quantitative data for this compound is summarized in the table below, providing a clear reference for its key properties.

| Property | Value | Citations |

| CAS Number | 1794978-55-4 | [1][2][3] |

| Molecular Formula | C₆H₅D₇O | [1][2][4] |

| Molecular Weight | 107.2 g/mol | [1][2][3] |

| Synonyms | 4-Methylvaleraldehyde-d7, Isocaproaldehyde-d7, Isohexanal-d7 | [1][3] |

Application in Pharmaceutical Synthesis and Analysis

This compound is a valuable tool in pharmaceutical development, particularly in the synthesis and quality control of Pregabalin. While not a direct reagent in the synthesis, its non-deuterated counterpart, 4-methylpentanal (isovaleraldehyde), is a potential starting material or impurity in various synthetic routes for Pregabalin. The deuterated form serves as an ideal internal standard for quantifying trace amounts of 4-methylpentanal or related impurities in drug substances and intermediates.

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This is because it co-elutes with the analyte of interest and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects.

Experimental Protocols

Objective: To quantify the concentration of 4-methylpentanal in a sample using this compound as an internal standard.

Materials:

-

4-Methylpentanal (analyte)

-

This compound (internal standard)

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Sample matrix (e.g., pharmaceutical intermediate)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 4-methylpentanal at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

Create a series of calibration standards by spiking known amounts of the 4-methylpentanal stock solution into a constant volume of the internal standard solution. The concentration of the internal standard should be kept constant across all calibration standards and samples.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the sample to be analyzed.

-

Dissolve the sample in a known volume of the solvent.

-

Add a precise volume of the this compound internal standard stock solution to the sample solution.

-

-

GC-MS Analysis:

-

Injection: Inject a small, fixed volume (e.g., 1 µL) of each calibration standard and the prepared sample into the GC-MS system.

-

Chromatographic Separation: Utilize a temperature program that effectively separates 4-methylpentanal from other components in the sample matrix.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both 4-methylpentanal and this compound. For example:

-

4-Methylpentanal: Monitor ions such as m/z 100 (molecular ion) and characteristic fragment ions.

-

This compound: Monitor the corresponding deuterated ions, for instance, m/z 107.

-

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard in each chromatogram.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte in the calibration standards.

-

Calculate the peak area ratio for the sample.

-

Determine the concentration of 4-methylpentanal in the sample by interpolating its peak area ratio on the calibration curve.

-

Visualizations

The following diagrams illustrate the role of this compound in the context of pharmaceutical development.

Caption: Workflow for Pregabalin synthesis with integrated quality control points for impurity analysis using an internal standard.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

References

Isotopic Purity of 4-Methylpentanal-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of 4-Methylpentanal-d7, a deuterated analog of 4-methylpentanal. This document outlines typical isotopic purity specifications, detailed methodologies for its synthesis and analysis, and visual workflows to support researchers in its application. This compound serves as a valuable internal standard in mass spectrometry-based assays and as a tool in metabolic research.

Data Presentation: Isotopic Purity and Chemical Properties

The isotopic purity of this compound is a critical parameter for its use in quantitative analysis and metabolic studies. While a specific certificate of analysis is not publicly available, the following table summarizes representative data based on information from suppliers of deuterated compounds, who typically guarantee a minimum isotopic enrichment.

| Parameter | Representative Value | Method of Analysis |

| Chemical Formula | C₆H₅D₇O | - |

| Molecular Weight | 107.20 g/mol | Mass Spectrometry |

| CAS Number | 1794978-55-4 | - |

| Isotopic Enrichment | ≥ 98 atom % D | ¹H NMR, Mass Spectrometry |

| Chemical Purity | ≥ 98% | GC-MS, HPLC |

| d₀ Content | ≤ 0.5% | Mass Spectrometry |

| Average Deuteration | Typically > 99% | Mass Spectrometry |

Experimental Protocols

The following sections detail plausible experimental protocols for the synthesis, purification, and analysis of this compound, based on established methods for the deuteration of aldehydes.

Synthesis of this compound

A common route for the synthesis of deuterated aldehydes involves the reduction of a corresponding ester with a deuterated reducing agent, followed by oxidation.

Materials:

-

Methyl 4-methylpentanoate

-

Lithium aluminum deuteride (LAD)

-

Anhydrous diethyl ether

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane

-

Deuterated water (D₂O)

-

Sodium sulfate, anhydrous

Procedure:

-

Reduction of the Ester: A solution of methyl 4-methylpentanoate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride in anhydrous diethyl ether under an inert atmosphere (e.g., argon) at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow, sequential addition of D₂O at 0 °C.

-

The resulting salts are filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 4-methylpentan-1,1,2,3,4,5,5-d₇-1-ol.

-

Oxidation of the Alcohol: The deuterated alcohol is dissolved in anhydrous dichloromethane, and pyridinium chlorochromate (PCC) is added in one portion.

-

The mixture is stirred at room temperature for 2 hours.

-

The reaction mixture is filtered through a pad of silica gel, and the solvent is removed by distillation to yield crude this compound.

Purification

The crude this compound is purified by fractional distillation under reduced pressure to obtain the final product with high chemical purity.

Isotopic Purity Analysis

The isotopic purity and enrichment of this compound are determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy:

-

Objective: To determine the degree of deuteration by quantifying the residual proton signals.

-

Sample Preparation: A small amount of the purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

-

Analysis: The integrals of the residual proton signals corresponding to the aldehyde and the alkyl chain are compared to an internal standard of known concentration. The absence or significant reduction of signals at positions corresponding to H-atoms in the non-deuterated compound confirms high isotopic enrichment.

Mass Spectrometry (GC-MS):

-

Objective: To determine the isotopic distribution and confirm the molecular weight.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., hexane).

-

Data Acquisition: The sample is introduced into a gas chromatograph coupled to a mass spectrometer. The mass spectrum is recorded over a relevant m/z range.

-

Analysis: The mass spectrum will show a molecular ion peak corresponding to the fully deuterated species (m/z = 107.20). The relative intensities of the ions corresponding to partially deuterated (d₁ to d₆) and non-deuterated (d₀) species are used to calculate the isotopic distribution and the average deuteration level.

Mandatory Visualizations

The following diagrams illustrate the synthesis and analysis workflows for this compound.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Analytical Workflow for Isotopic Purity Determination.

Navigating Drug Development with 4-Methylpentanal-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the use of stable isotope-labeled compounds is a cornerstone of robust and accurate bioanalytical method development. Among these, 4-Methylpentanal-d7, a deuterated analog of 4-methylpentanal, serves as a critical internal standard, particularly in the quantification of therapeutic agents such as Pregabalin. This technical guide provides an in-depth overview of this compound, including its commercial suppliers, a plausible synthetic approach, and a detailed experimental protocol for its application in a bioanalytical assay.

Commercial Suppliers of this compound

For researchers seeking to procure this compound, several reputable chemical suppliers offer this compound. The following table summarizes key information from some of the prominent commercial vendors.

| Supplier | CAS Number | Molecular Formula | Notes |

| Toronto Research Chemicals | 1794978-55-4 | C₆H₅D₇O | Available in various quantities. |

| Omsynth Lifesciences Pvt. Ltd. | 1794978-55-4 | C₆H₅D₇O | Purity of 98.35% is reported. |

| Pharmaffiliates | 1794978-55-4 | C₆H₅D₇O | Listed as a stable isotope and intermediate. |

| Santa Cruz Biotechnology | 1794978-55-4 | C₆H₅D₇O | For research use only. |

| Sapphire Bioscience | 1794978-55-4 | C₆H₅D₇O | Distributed for Toronto Research Chemicals. |

Synthesis of this compound: A Conceptual Protocol

While specific proprietary synthesis methods for this compound are not publicly detailed, a plausible route can be conceptualized based on established methods for the deuteration of aldehydes. One such approach involves the hydroformylation of a deuterated alkene precursor.

Principle:

The synthesis could start from a commercially available deuterated isobutene, which is then coupled with a suitable propionaldehyde equivalent in a multi-step process culminating in a hydroformylation reaction that introduces the aldehyde functionality. Deuterium gas (D₂) in the presence of a suitable catalyst could also be employed in the final step to ensure deuteration at the aldehydic position.

Hypothetical Synthesis Workflow:

Application in Bioanalytical Methods: A Detailed Experimental Protocol

This compound is an ideal internal standard for the quantification of structurally related analytes in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility is particularly notable in pharmacokinetic and bioequivalence studies of drugs like Pregabalin.

Objective: To determine the concentration of Pregabalin in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Reagents:

-

Pregabalin reference standard

-

This compound (Internal Standard, IS)

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

96-well plates

-

Centrifuge

-

LC-MS/MS system (e.g., Sciex API 4000 or equivalent)

Experimental Workflow:

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Pregabalin and this compound in methanol (1 mg/mL).

-

Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.

-

-

Sample Preparation:

-

To 50 µL of plasma sample, calibration standard, or quality control in a 96-well plate, add 25 µL of the this compound working solution (internal standard).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

-

Transfer 150 µL of the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS Conditions:

-

LC System:

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS System:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Pregabalin: Q1 160.2 -> Q3 142.2

-

This compound (as a surrogate for a deuterated Pregabalin standard): Q1 [Parent Ion m/z] -> Q3 [Product Ion m/z] (Note: The exact transition for Pregabalin-d7 would be used in practice; this compound is a precursor.)

-

-

-

-

Data Analysis:

-

Integrate the peak areas for Pregabalin and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Pregabalin in the unknown samples from the calibration curve.

-

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its non-deuterated counterpart, 4-methylpentanal, is a product of cholesterol side-chain cleavage and can be involved in steroid hormone biosynthesis pathways.[1] However, the primary role of the deuterated form in a research and drug development context is as an analytical tool. The logical relationship is therefore its application in establishing the pharmacokinetic profile of a drug, which in turn informs dosing regimens and efficacy in relation to the drug's target signaling pathway.

The following diagram illustrates the logical relationship between the bioanalytical method using this compound and the broader drug development process.

References

In-Depth Technical Guide: 4-Methylpentanal-d7 Safety Data

Disclaimer: This document provides a comprehensive safety overview for 4-Methylpentanal-d7. Due to the limited availability of specific safety data for the deuterated compound, this guide leverages information from the non-deuterated analogue, 4-Methylpentanal (CAS 1119-16-0). It is a common and accepted practice in the chemical industry to consider the safety profile of a deuterated compound to be very similar to its non-deuterated counterpart. However, this information should be used as a guide and not as a substitute for a formal risk assessment.

Chemical Identification

| Identifier | Data |

| Chemical Name | This compound |

| Synonyms | 4-Methylvaleraldehyde-d7, Isocaproaldehyde-d7, Isohexanal-d7[1] |

| CAS Number | 1794978-55-4[1] |

| Molecular Formula | C6H5D7O[1] |

| Molecular Weight | 107.20 g/mol [1] |

| Intended Use | For research and development purposes only.[2][3] It is used as an intermediate in the synthesis of Pregabalin and related compounds.[1] |

Hazard Identification

The GHS classification for the non-deuterated 4-Methylpentanal is as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor. |

| Skin irritation | 2 | H315: Causes skin irritation.[2] |

| Serious eye irritation | 2A | H319: Causes serious eye irritation.[2] |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation.[2] |

GHS Pictograms:

Signal Word: Warning[2]

Precautionary Statements:

| Code | Statement |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Physical and Chemical Properties

The following data is for the non-deuterated 4-Methylpentanal:

| Property | Value |

| Appearance | Clear Colourless Oil[4] |

| Boiling Point | 120 - 122 °C |

| Melting Point | -109 - -107 °C |

| Flash Point | 17.8 °C |

| Density | 0.799 g/cm³ |

| Vapor Pressure | 16.9 mmHg at 25°C |

| Water Solubility | 3.8 g/L[5] |

Toxicological Information

Data is for the non-deuterated 4-Methylpentanal:

| Test | Route | Species | Value |

| LD50 (Lethal Dose, 50%) | Oral | Rat | 5660 uL/kg |

| Open Irritation Test | Skin | Rabbit | Mild Irritant |

Toxicological Effects: Details of toxic effects other than lethal dose value are not reported.

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not available in the public domain. The LD50 and skin irritation data are likely derived from standardized OECD (Organisation for Economic Co-operation and Development) test guidelines, such as OECD 401 (Acute Oral Toxicity) and OECD 404 (Acute Dermal Irritation/Corrosion). These protocols generally involve the administration of the substance to laboratory animals under controlled conditions to observe and quantify adverse effects.

Handling, Storage, and Disposal

Handling:

-

Avoid contact with skin and eyes.[6]

-

Avoid inhalation of vapor or mist.

-

Keep away from sources of ignition - No smoking.

-

Take measures to prevent the build-up of electrostatic charge.[6]

-

Use explosion-proof equipment.

-

Handle in a well-ventilated area.[2]

Storage:

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep container tightly closed.[2]

-

Recommended storage temperature: 2-8°C in a refrigerator.[1]

Disposal:

-

Dispose of contents/container in accordance with local/regional/national/international regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

First-Aid and Spill Response Workflows

Caption: First-aid measures for different exposure routes to this compound.

Caption: Logical workflow for handling a this compound spill.

References

Solubility Profile of 4-Methylpentanal-d7 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Methylpentanal-d7, a deuterated aldehyde of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data for this isotopically labeled compound, this guide synthesizes general principles of aldehyde solubility, the influence of deuteration, and standardized experimental protocols to empower researchers in their handling and application of this compound.

Predicted Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." this compound, being a six-carbon aldehyde, possesses a polar carbonyl group and a nonpolar hydrocarbon tail. While the deuteration is not expected to significantly alter its fundamental solubility characteristics compared to its non-deuterated counterpart, minor differences may exist. Aldehydes are generally soluble in a wide range of organic solvents.[1][2][3][4][5] The following table provides a predicted qualitative solubility profile of this compound in common organic solvents, categorized by their polarity.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Soluble | The nonpolar alkyl chain of this compound will have favorable van der Waals interactions with the nonpolar hexane molecules. |

| Toluene | Soluble | The nonpolar nature of toluene makes it a good solvent for the largely nonpolar structure of this compound. | |

| Polar Aprotic | Diethyl Ether | Soluble | Diethyl ether can act as a hydrogen bond acceptor for the aldehyde proton and its overall low polarity is compatible with the solute. |

| Acetone | Miscible | Acetone is a polar aprotic solvent that is miscible with many organic compounds, including aldehydes.[1][2][3] | |

| Ethyl Acetate | Soluble | The polarity of ethyl acetate is suitable for dissolving aldehydes of this size. | |

| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent that should readily dissolve this compound. | |

| Dimethylformamide (DMF) | Miscible | DMF is a highly polar aprotic solvent known for its excellent solvating properties for a wide range of organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | Miscible | DMSO is a strong polar aprotic solvent capable of dissolving a broad spectrum of organic compounds. | |

| Polar Protic | Methanol | Soluble | The small polar head of methanol can interact with the carbonyl group, and the short alkyl chain does not significantly hinder solvation of the nonpolar part of the aldehyde. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond make it a suitable solvent. | |

| Isopropanol | Soluble | The slightly larger alkyl group of isopropanol still allows for effective solvation of the aldehyde. |

Disclaimer: This table represents a predicted solubility profile based on general chemical principles. Experimental verification is recommended for specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid analyte, such as this compound, in an organic solvent. This method is based on the principle of incremental addition of the solvent to a known mass of the solute until complete dissolution is observed.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with closures

-

Calibrated pipettes or burettes

-

Vortex mixer

-

Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Perform all operations in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as this compound and many organic solvents are volatile and may be hazardous.

-

Analyte Measurement: Accurately weigh a specific mass (e.g., 10 mg) of this compound into a vial.

-

Solvent Addition: Using a calibrated pipette or burette, add a small, precise volume of the chosen organic solvent to the vial (e.g., 0.1 mL).

-

Mixing: Securely cap the vial and vortex for 30-60 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution against a well-lit background to check for any undissolved droplets or cloudiness. The solution should be clear and homogenous.

-

Incremental Addition: If the analyte is not fully dissolved, continue to add the solvent in small, precise increments (e.g., 0.1 mL). After each addition, vortex the vial and observe the solution.

-

Endpoint Determination: The point at which the solution becomes completely clear and homogenous is the endpoint. Record the total volume of solvent added.

-

Calculation: Calculate the solubility in terms of mass per unit volume (e.g., mg/mL).

-

Temperature Control (Optional): For more precise measurements, the entire procedure can be carried out in a constant temperature bath to determine solubility at a specific temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

The Natural Occurrence of 4-Methylpentanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpentanal, also known as isohexanal, is a branched-chain aldehyde that contributes to the aroma profile of a diverse range of natural products. Endogenously, it is a byproduct of steroid hormone biosynthesis in mammals, arising from the enzymatic cleavage of cholesterol's side chain. Exogenously, it is found as a volatile organic compound in various food sources, including dairy products, meat, and fermented foods, where it can be formed through microbial metabolism or lipid oxidation. This technical guide provides a comprehensive overview of the natural occurrence of 4-Methylpentanal, detailing its presence in different matrices, its biosynthetic pathway, and methodologies for its extraction and quantification.

Introduction

4-Methylpentanal (C₆H₁₂O) is an aliphatic aldehyde recognized for its characteristic malty, fatty, and green aroma. Its presence, even in trace amounts, can significantly impact the sensory properties of food and other biological systems. For researchers in drug development and related scientific fields, understanding the natural occurrence and metabolic pathways of such aldehydes is crucial for various applications, including biomarker discovery, toxicology studies, and the development of flavoring agents. This guide summarizes the current knowledge on the natural sources of 4-Methylpentanal, presents quantitative data where available, and details the experimental protocols used for its analysis.

Natural Occurrence of 4-Methylpentanal

4-Methylpentanal has been identified in a variety of natural sources, both as a metabolic product in animals and as a flavor component in foods.

Endogenous Production in Mammals

In humans and other mammals, 4-Methylpentanal is an endogenous compound formed during steroidogenesis.[1] It is a co-product of the conversion of cholesterol to pregnenolone, the precursor to all steroid hormones. This reaction is catalyzed by the mitochondrial enzyme cholesterol side-chain cleavage enzyme, also known as P450scc or CYP11A1.[2][3][4][5]

Occurrence in Food Products

4-Methylpentanal is a common volatile compound found in a wide array of food products. Its presence is often attributed to the degradation of leucine or the oxidation of unsaturated fatty acids.

Table 1: Qualitative Natural Occurrence of 4-Methylpentanal in Various Food Matrices

| Food Category | Specific Food Item(s) | Reference(s) |

| Dairy Products | Cow's Milk (raw and heat-treated) | [2][6] |

| Cheese (including Cheddar) | [7][8][9] | |

| Meat Products | Beef (raw and cooked) | [5][7] |

| Pork (raw and cooked) | [2][3][4] | |

| Chicken | [2][10] | |

| Fermented Foods | Fermented Sausage | [11][12][13][14][15] |

| Beer | [16] | |

| Wine | [1][8][17][18] |

Quantitative Data

Direct quantitative data for 4-Methylpentanal in many food matrices is limited in the scientific literature. However, based on studies of related aldehydes and volatile compounds in similar food items, an estimated concentration range can be inferred. The table below summarizes the available quantitative data for related aldehydes in cheese, which can provide a proxy for the likely concentration range of 4-Methylpentanal.

Table 2: Quantitative Data for Structurally Related Aldehydes in Cheddar Cheese

| Compound | Matrix | Concentration Range (µg/kg) | Reference(s) |

| 3-Methylbutanal | Cheddar Cheese | 150 - 300 | [3][4] |

| 2-Methylbutanal | Cheddar Cheese | 175 - 325 | [3][4] |

| 2-Methylpropanal | Cheddar Cheese | 150 - 350 | [3][4] |

| Benzaldehyde | Cheddar Cheese | 500 - 1500 | [3][4] |

| 4-Mercapto-4-methyl-pentan-2-one | Aged Cheddar Cheese | 6.7 - 36 (ppb in lipid phase) | [19] |

Note: While 4-Mercapto-4-methyl-pentan-2-one is not an aldehyde, its structural similarity and presence in cheese provide context for the potential concentration of 4-Methylpentanal.

Biosynthesis of 4-Methylpentanal

The primary described biosynthetic pathway for 4-Methylpentanal in mammals is the cholesterol side-chain cleavage reaction. This process is the initial and rate-limiting step in steroid hormone production.

Experimental Protocols

The following section details a synthesized experimental protocol for the extraction and quantification of 4-Methylpentanal from a food matrix, based on common methodologies for volatile aldehyde analysis.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in Cheese

This protocol is a composite of methods described for the analysis of volatile compounds in cheese and other dairy products.[20][8][21]

5.1.1. Sample Preparation

-

Grate the cheese sample (e.g., Cheddar) using a pre-chilled grater.

-

Weigh 5 g of the grated cheese into a 20 mL headspace vial.

-

Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog of 4-Methylpentanal if available).

-

Immediately seal the vial with a PTFE/silicone septum cap.

5.1.2. HS-SPME Procedure

-

Place the sealed vial in a thermostatically controlled autosampler tray at 60°C.

-

Allow the sample to equilibrate for 15 minutes at 60°C with gentle agitation.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

5.1.3. GC-MS Analysis

-

Injector: Desorb the SPME fiber in the GC injector port at 250°C for 5 minutes in splitless mode.

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 4°C/min.

-

Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 35-350.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For 4-Methylpentanal (m/z 43, 57, 72, 85, 100), select characteristic ions for quantification and confirmation.

-

5.1.4. Quantification

-

Prepare a calibration curve using standard solutions of 4-Methylpentanal in a model cheese matrix or a suitable solvent, spiked with the same concentration of the internal standard as the samples.

-

Calculate the concentration of 4-Methylpentanal in the cheese samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Conclusion

4-Methylpentanal is a naturally occurring aldehyde with a widespread presence in both endogenous metabolic pathways and a variety of food products. Its formation through the cholesterol side-chain cleavage pathway highlights its role in fundamental biological processes. In foods, its presence as a volatile compound contributes to the overall flavor profile and can be an indicator of lipid oxidation or microbial activity. While direct quantitative data remains sparse for many food items, the analytical methodologies outlined in this guide provide a robust framework for its accurate determination. Further research to quantify 4-Methylpentanal in a broader range of natural sources will enhance our understanding of its distribution and significance.

References

- 1. Unveiling the Molecular Basis of Mascarpone Cheese Aroma: VOCs analysis by SPME-GC/MS and PTR-ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatile profile in five types of meat products during aerobic storage at 4 °C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Food Science of Animal Resources [kosfaj.org]

- 5. Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ukm.my [ukm.my]

- 8. Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GC-MS Analysis of Bioactive Compounds Extracted from Plant Rhazya stricta Using Various Solvents [mdpi.com]

- 11. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]

- 12. researchgate.net [researchgate.net]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. chemetrix.co.za [chemetrix.co.za]

- 15. gcms.cz [gcms.cz]

- 16. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectr… [ouci.dntb.gov.ua]

- 20. researchgate.net [researchgate.net]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Note: High-Precision Quantification of Carbonyl Compounds Using 4-Methylpentanal-d7 as an Internal Standard in GC-MS Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. texilajournal.com [texilajournal.com]

- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Short-Chain Aldehydes in Human Plasma by GC-MS with 4-Methylpentanal-d7 as an Internal Standard

Introduction

Short-chain aldehydes, such as propanal, butanal, and pentanal, are volatile organic compounds that can be indicative of oxidative stress and lipid peroxidation in biological systems. Accurate quantification of these aldehydes in complex matrices like human plasma is crucial for clinical research and drug development, particularly in studies related to diseases associated with oxidative damage. This application note describes a robust and sensitive method for the quantitative analysis of selected short-chain aldehydes in human plasma using gas chromatography-mass spectrometry (GC-MS) with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization. The method employs 4-Methylpentanal-d7 as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.

Principle of the Method

Volatile aldehydes are extracted from human plasma and derivatized with PFBHA to form stable oxime derivatives. These derivatives are more amenable to GC-MS analysis, exhibiting improved chromatographic properties and enhanced sensitivity. This compound is added to the samples at the beginning of the workflow to serve as an internal standard. The use of a deuterated internal standard, which has nearly identical chemical and physical properties to the target analytes, allows for accurate quantification by compensating for matrix effects and any analyte loss during the extraction and derivatization steps. The PFBHA-derivatized aldehydes are then separated on a GC column and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for optimal sensitivity and selectivity.

Experimental Protocols

Materials and Reagents

-

Aldehyde Standards: Propanal, Butanal, Pentanal (analytical grade)

-

Internal Standard: this compound

-

Derivatizing Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Solvents: Hexane, Methanol, Acetonitrile (HPLC grade)

-

Reagents: Sodium sulfate (anhydrous), Sodium chloride, Ultrapure water

-

Human Plasma: Pooled human plasma (or individual samples) stored at -80°C

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of propanal, butanal, and pentanal in methanol.

-

Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.

-

Working Standard Mixture: Prepare a mixed working standard solution containing propanal, butanal, and pentanal at a concentration of 10 µg/mL in methanol by diluting the primary stock solutions.

-

Calibration Standards: Prepare a series of calibration standards by spiking the working standard mixture into a blank plasma matrix to achieve final concentrations ranging from 1 to 200 ng/mL.

Sample Preparation and Derivatization

-

Sample Thawing: Thaw frozen human plasma samples on ice.

-

Internal Standard Spiking: To 500 µL of plasma in a glass vial, add 10 µL of the this compound internal standard stock solution (100 µg/mL) to achieve a final concentration of 2 µg/mL. Vortex for 10 seconds.

-

Derivatization: Add 100 µL of PFBHA solution (15 mg/mL in ultrapure water) to each sample. Cap the vials tightly and incubate at 60°C for 60 minutes in a heating block or water bath.

-

Extraction: After incubation, allow the samples to cool to room temperature. Add 1 mL of hexane and 0.5 g of sodium chloride. Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the samples at 3000 x g for 10 minutes to separate the organic and aqueous phases.

-

Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the hexane extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

-

Transfer: Transfer the final extract to a GC-MS autosampler vial with an insert for analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 150°C

-

Ramp 2: 25°C/min to 280°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

The quantitative performance of the method was evaluated by constructing a calibration curve and determining the limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The following tables summarize the hypothetical quantitative data for the analysis of the target aldehydes.

Table 1: GC-MS SIM Parameters for PFBHA-Derivatized Aldehydes

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Propanal-PFBHA | 8.5 | 181 | 238, 208 |

| Butanal-PFBHA | 9.8 | 181 | 252, 222 |

| Pentanal-PFBHA | 11.2 | 181 | 266, 236 |

| This compound-PFBHA (IS) | 11.9 | 181 | 280, 250 |

Table 2: Calibration Curve Data

| Analyte | Concentration Range (ng/mL) | R² | Equation |

| Propanal | 1 - 200 | 0.9992 | y = 0.025x + 0.003 |

| Butanal | 1 - 200 | 0.9989 | y = 0.028x + 0.005 |

| Pentanal | 1 - 200 | 0.9995 | y = 0.031x + 0.002 |

Table 3: Method Validation Summary

| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) at 50 ng/mL | Precision (RSD%) at 50 ng/mL |

| Propanal | 0.3 | 1.0 | 98.5 | 4.2 |

| Butanal | 0.4 | 1.2 | 101.2 | 3.8 |

| Pentanal | 0.5 | 1.5 | 99.1 | 4.5 |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of aldehydes in plasma.

Signaling Pathway of Lipid Peroxidation-Derived Aldehydes

Caption: Aldehyde-mediated signaling in oxidative stress.

Application Notes and Protocols for 4-Methylpentanal-d7 in Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-methylpentanal using 4-methylpentanal-d7 as an internal standard via isotope dilution mass spectrometry (IDMS). 4-Methylpentanal, also known as isohexanal, is a volatile aldehyde that can be found in various food products and biological samples.[1][2] Isotope dilution mass spectrometry is a highly accurate and precise quantitative technique, particularly for trace analysis.[2] The use of a stable isotope-labeled internal standard like this compound is ideal as it shares similar chemical and physical properties with the analyte, correcting for variations in sample preparation and instrument response.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample.[2][3] After allowing the spike to equilibrate with the endogenous analyte in the sample matrix, the mixture is analyzed by mass spectrometry. The concentration of the analyte is determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. This ratiometric measurement enhances accuracy by compensating for sample loss during preparation and fluctuations in instrument performance.

Figure 1: General workflow for the quantification of 4-Methylpentanal using Isotope Dilution Mass Spectrometry.

Experimental Protocols

The following protocols are provided as a guideline and may require optimization for specific matrices.

Protocol 1: Analysis of 4-Methylpentanal in Food Matrices (e.g., Fruit Juices, Dairy Products)

This protocol utilizes headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a common technique for volatile compound analysis in food.

1. Materials and Reagents

-

4-Methylpentanal (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Sodium chloride (analytical grade)

-

Deionized water

-

SPME fibers (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with screw caps and PTFE/silicone septa

2. Standard Preparation

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 4-methylpentanal and this compound in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the 4-methylpentanal stock solution with methanol to achieve concentrations ranging from 1 to 200 ng/mL.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation

-

Weigh 5 g of the homogenized food sample into a 20 mL headspace vial.

-

Add 5 mL of deionized water and 2 g of sodium chloride to the vial.

-

Spike the sample with 10 µL of the 10 µg/mL this compound internal standard solution.

-

Immediately seal the vial with the screw cap.

-

Vortex the sample for 30 seconds.

4. HS-SPME Procedure

-

Place the vial in a heating block or autosampler incubator at 60°C.

-

Allow the sample to equilibrate for 15 minutes.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

5. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

-

Inlet Temperature: 250°C (splitless mode, 2 min)

-

Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 250°C at 20°C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MSD Transfer Line: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

4-Methylpentanal: m/z 57, 71, 100

-

This compound: m/z 64, 78, 107

-

6. Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of 4-methylpentanal to the peak area of this compound against the concentration of the calibration standards.

-

Determine the concentration of 4-methylpentanal in the samples from the calibration curve.

Figure 2: Detailed experimental workflow for 4-Methylpentanal analysis in food matrices.

Protocol 2: Analysis of 4-Methylpentanal in Biological Samples (e.g., Plasma, Urine)

This protocol involves liquid-liquid extraction followed by derivatization to improve chromatographic properties and sensitivity, then analysis by GC-MS.

1. Materials and Reagents

-

4-Methylpentanal (analytical standard)

-

This compound (internal standard)

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Phosphate buffer (0.1 M, pH 7)

2. Standard and Sample Preparation

-

Prepare stock and working standard solutions as described in Protocol 1.

-

Thaw biological samples on ice.

-

Pipette 1 mL of the sample (plasma or urine) into a glass tube.

-

Spike with 10 µL of the 10 µg/mL this compound internal standard solution.

-

Add 1 mL of 0.1 M phosphate buffer (pH 7).

3. Derivatization and Extraction

-

Add 100 µL of 25 mg/mL PFBHA solution (in water) to the sample.

-

Vortex and incubate at 60°C for 30 minutes.

-

Cool the sample to room temperature.

-

Add 2 mL of hexane, vortex for 2 minutes, and centrifuge at 2000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 2 mL of hexane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to approximately 100 µL under a gentle stream of nitrogen.

4. GC-MS Analysis

-

Use the same GC-MS instrumentation and a similar column as in Protocol 1.

-

Inlet Temperature: 260°C (splitless mode)

-

Oven Program: Start at 60°C (hold for 1 min), ramp to 280°C at 15°C/min (hold for 5 min).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for the PFBHA derivatives. The specific ions will need to be determined by analyzing the derivatized standards.

5. Quantification

-

Follow the same quantification procedure as outlined in Protocol 1, using the peak areas of the derivatized compounds.

Data Presentation

The following tables summarize the expected performance characteristics of the analytical methods described. These values are based on typical performance for similar volatile aldehyde analyses and should be confirmed during method validation.

Table 1: Method Validation Parameters for 4-Methylpentanal Analysis

| Parameter | Food Matrix (HS-SPME-GC-MS) | Biological Matrix (LLE-Derivatization-GC-MS) |

|---|---|---|

| Linearity Range | 1 - 200 ng/g | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Limit of Detection (LOD) | 0.2 ng/g | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.7 ng/g | 0.3 ng/mL |

| Intraday Precision (%RSD) | < 10% | < 10% |

| Interday Precision (%RSD) | < 15% | < 15% |

| Accuracy (Recovery %) | 85 - 115% | 90 - 110% |

Table 2: Example Calibration Data for 4-Methylpentanal in a Food Matrix Model

| Concentration (ng/g) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1 | 5,230 | 101,500 | 0.0515 |

| 5 | 26,100 | 102,300 | 0.2551 |

| 10 | 51,800 | 100,900 | 0.5134 |

| 25 | 129,500 | 101,200 | 1.280 |

| 50 | 258,000 | 100,500 | 2.567 |

| 100 | 521,000 | 101,800 | 5.118 |

| 200 | 1,035,000 | 101,100 | 10.237 |

Signaling Pathways and Logical Relationships

While 4-methylpentanal is not typically associated with specific signaling pathways in the context of drug development, its presence in biological systems can be related to metabolic processes. For instance, it is a product of cholesterol side-chain cleavage.

Figure 3: Simplified metabolic origin of 4-Methylpentanal from cholesterol.

These application notes and protocols provide a comprehensive guide for the quantitative analysis of 4-methylpentanal using this compound and isotope dilution mass spectrometry. Researchers are encouraged to perform in-house validation to ensure the methods meet the specific requirements of their studies.

References

Application Notes and Protocols for 4-Methylpentanal-d7 in Environmental Analysis

Introduction

4-Methylpentanal, an aldehyde that can be found in various environmental compartments, is of interest due to its potential sources from industrial activities and natural processes.[1] Accurate and reliable quantification of such volatile organic compounds (VOCs) in complex environmental matrices like water, soil, and air is crucial for environmental monitoring and risk assessment.[2][3][4] The use of stable isotope-labeled internal standards, such as 4-Methylpentanal-d7, is a well-established technique to enhance the accuracy and precision of quantitative analysis, particularly in chromatography-mass spectrometry methods.[5][6][7] Deuterated internal standards are chemically almost identical to their non-labeled counterparts, causing them to behave similarly during sample preparation and analysis. This allows for the correction of analyte losses during extraction and inconsistencies in instrument response, thereby minimizing matrix effects.[6]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of 4-Methylpentanal in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Illustrative Quantitative Data

The following table summarizes hypothetical yet realistic quantitative data for the analysis of 4-Methylpentanal using this compound as an internal standard. This data is for illustrative purposes to demonstrate the expected performance of the method.

| Parameter | Water Matrix | Soil/Sediment Matrix |

| Analyte | 4-Methylpentanal | 4-Methylpentanal |

| Internal Standard | This compound | This compound |

| Retention Time (min) | 8.52 | 8.52 |

| Limit of Detection (LOD) | 0.05 µg/L | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.15 µg/L | 0.3 µg/kg |

| Linear Range | 0.2 - 50 µg/L | 0.5 - 100 µg/kg |

| Mean Recovery (%) | 95% | 88% |

| Relative Standard Deviation (%) | < 10% | < 15% |

Experimental Protocols

Protocol 1: Analysis of 4-Methylpentanal in Water Samples

This protocol describes the determination of 4-Methylpentanal in water samples using purge and trap concentration followed by GC-MS analysis, with this compound as an internal standard.

1. Materials and Reagents

-

4-Methylpentanal analytical standard

-

This compound internal standard solution (100 µg/mL in methanol)

-

Methanol (purge and trap grade)

-

Reagent water (deionized, organic-free)

-

Hydrochloric acid (HCl) for sample preservation

-

Purge and trap concentrator

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

2. Sample Collection and Preservation

-

Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

-

Ensure no headspace is present in the vials.

-

Preserve the samples by adding HCl to a pH < 2 to inhibit microbial degradation.

-

Store samples at 4°C until analysis.

3. Sample Preparation

-

Allow samples to come to room temperature before analysis.

-

Add a known amount of this compound internal standard solution to each 5 mL aliquot of the water sample to achieve a final concentration of 5 µg/L.

-

Also prepare a calibration curve by fortifying reagent water with known concentrations of 4-Methylpentanal and the same concentration of this compound.

4. Instrumental Analysis (Purge and Trap GC-MS)

-

Purge and Trap Conditions:

-

Purge gas: Helium at 40 mL/min

-

Purge time: 11 minutes

-

Trap: Tenax/silica gel/charcoal

-

Desorb temperature: 250°C

-

Desorb time: 2 minutes

-

Bake temperature: 270°C

-

-

GC-MS Conditions:

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

-

Oven Program: Initial temperature 35°C for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Mode: Selected Ion Monitoring (SIM).

-

4-Methylpentanal: m/z 57, 72, 100

-

This compound: m/z 64, 79, 107

-

-

5. Data Analysis

-

Quantify 4-Methylpentanal using the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Calculate the concentration of 4-Methylpentanal in the samples using the calibration curve.

Protocol 2: Analysis of 4-Methylpentanal in Soil and Sediment Samples

This protocol outlines the analysis of 4-Methylpentanal in solid matrices using solvent extraction followed by GC-MS, with this compound as an internal standard.

1. Materials and Reagents

-

4-Methylpentanal analytical standard

-

This compound internal standard solution (100 µg/mL in methanol)

-

Methanol (pesticide residue grade)

-

Sodium sulfate (anhydrous, baked at 400°C)

-

Centrifuge tubes (50 mL) with PTFE-lined caps

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

2. Sample Collection and Storage

-

Collect soil or sediment samples in wide-mouth glass jars with PTFE-lined lids.

-

Store samples at 4°C and analyze as soon as possible.

3. Sample Preparation and Extraction

-

Weigh approximately 10 g of the soil/sediment sample into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution to achieve a concentration of 50 µg/kg.

-

Add 20 mL of methanol to the tube.

-

Cap the tube and vortex for 1 minute.

-

Place the tube in an ultrasonic bath for 15 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Transfer the methanol extract to a clean vial.

-

Prepare a calibration curve by spiking clean sand with known concentrations of 4-Methylpentanal and the same concentration of this compound and following the same extraction procedure.

4. Instrumental Analysis (GC-MS)

-

Inject 1 µL of the methanol extract into the GC-MS.

-

Use the same GC-MS conditions as described in Protocol 1.

5. Data Analysis

-

Quantify 4-Methylpentanal using the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Calculate the concentration of 4-Methylpentanal in the soil/sediment samples using the calibration curve, ensuring to account for the initial sample weight.

Visualizations

Caption: General workflow for the environmental analysis of 4-Methylpentanal using a deuterated internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Environmental and biological monitoring of volatile organic compounds in the workplace - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Volatile Organic Compound Sampling through Rotor Unmanned Aerial Vehicle Technique for Environmental Monitoring [mdpi.com]

- 4. aaqr.org [aaqr.org]

- 5. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of 4-Methylpentanal-d7 Standard Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of standard solutions of 4-Methylpentanal-d7, a deuterated internal standard commonly used in quantitative bioanalytical studies, particularly in methodologies involving liquid chromatography-mass spectrometry (LC-MS). Accurate preparation of these standards is critical for the precise quantification of the corresponding non-deuterated analyte in various biological matrices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These values are essential for the accurate preparation of standard solutions.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 4-Methylvaleraldehyde-d7, Isocaproaldehyde-d7, Isohexanal-d7 | [1] |

| CAS Number | 1794978-55-4 | [1] |

| Molecular Formula | C₆H₅D₇O | [1] |

| Molecular Weight | 107.20 g/mol | [1] |

| Density (of non-deuterated analogue) | 0.799 g/cm³ | - |

| Storage Temperature | 2-8°C | [1] |

Health and Safety Information

Experimental Protocol

This protocol outlines the steps for preparing a stock solution of this compound and a subsequent series of working standard solutions through serial dilution.

Materials and Equipment:

-

This compound neat standard

-

High-purity methanol (HPLC or LC-MS grade)

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Calibrated micropipettes and sterile, disposable tips

-

Volumetric flasks (Class A) of appropriate sizes (e.g., 1 mL, 10 mL)

-

Amber glass vials with screw caps for storage

-

Vortex mixer

Procedure:

1. Preparation of a 1 mg/mL Stock Solution

To prepare a stock solution with a concentration of 1 mg/mL, follow these steps:

-

Equilibrate the vial containing the neat this compound standard to room temperature before opening to prevent condensation.

-

Using a calibrated micropipette, carefully transfer 1.25 µL of neat this compound into a 1 mL volumetric flask. Calculation: Volume (µL) = (Desired Mass (mg) / Density (g/mL)) * 1000 = (1 mg / 0.799 mg/µL) = 1.25 µL.

-

Add methanol to the volumetric flask to the 1 mL mark.

-

Cap the flask and vortex thoroughly to ensure complete dissolution.

-